molecular formula C10H12O2S B1324358 1-(2-Thienyl)cyclopentanecarboxylic acid CAS No. 202737-46-0

1-(2-Thienyl)cyclopentanecarboxylic acid

Cat. No.: B1324358
CAS No.: 202737-46-0
M. Wt: 196.27 g/mol
InChI Key: CZCLTIDPEQAYOD-UHFFFAOYSA-N
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Description

1-(2-Thienyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C10H12O2S. It features a cyclopentane ring substituted with a carboxylic acid group and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Thienyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of cyclopentene using carbon dioxide under high pressure and temperature, with a suitable catalyst . Another method includes the oxidation of cyclopentanol using strong oxidizing agents like chromic acid or potassium permanganate .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thienyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Thienyl)cyclopentanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Thienyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Thienyl)cyclopentanecarboxylic acid is unique due to the combination of the cyclopentane ring and thiophene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-thiophen-2-ylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCLTIDPEQAYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632640
Record name 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202737-46-0
Record name 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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